![molecular formula C11H22O2 B1606277 2-Propyloctanoic acid CAS No. 31080-41-8](/img/structure/B1606277.png)
2-Propyloctanoic acid
Overview
Description
2-Propyloctanoic acid, also known as ONO-2506 or arundic acid, is an inhibitory astrocytes-modulating agent . It exerts glioprotective effects against amyloid-β-peptide (Aβ)-induced glial death in astrocyte cultures by decreasing both the intracellular and extracellular S100B levels .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . A large-scale synthesis of this compound was achieved by using Oppolzer’s camphorsultam as a chiral auxiliary under improved conditions . It was essential for the successful synthesis of this compound to utilize a new removal method for the chiral source with a combination of tetrabutylammonium hydroxide and hydrogen peroxide .Molecular Structure Analysis
The molecular formula of this compound is C11H22O2 . It has a molecular weight of 186.29 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a normal boiling temperature, critical temperature, and critical pressure . The boiling temperature is a function of pressure, ranging from 1.25631e-010 kPa to 2597.84 kPa .Scientific Research Applications
Alzheimer's Disease Therapy
(R)-2-Propyloctanoic acid has been developed as a novel therapeutic agent for Alzheimer's Disease. Large-scale synthesis of this compound was achieved with high optical purity, suggesting potential in medical applications for neurodegenerative conditions like Alzheimer's Disease (Hasegawa & Yamamoto, 2000).
Stroke Treatment
(R)-(−)-2-Propyloctanoic acid (ONO-2506) shows promise in treating stroke. It modulates activated astrocytes' functions, notably inhibiting S-100β synthesis. This agent mitigated delayed expansion of infarct volume and improved neurologic deficits in rats after permanent focal ischemia, suggesting its potential in stroke therapy (Tateishi et al., 2002).
Cancer Research
Valproic acid (2-propylpentanoic acid) is explored for its potential as an anticancer drug. It impacts cell growth, differentiation, apoptosis, and immunogenicity in cancer cells and tumors. Valproic acid interferes with various regulatory mechanisms, including histone deacetylases and the ERK pathway, making it a significant subject in cancer research (Kostrouchová, Kostrouch, & Kostrouchová, 2007).
Epigenetic Mechanisms in Neuroprotection
Valproic acid also plays a role in neuroprotection through epigenetic mechanisms. It affects gene expression regulation, chromatin remodeling by inhibiting histone deacetylases, and impacts neuronal survival/apoptosis. This demonstrates its potential in treating neurodegenerative diseases and as a psychotherapeutic agent (Monti, Polazzi, & Contestabile, 2009).
Gastric Cancer Treatment
Valproic acid has shown efficacy in inhibiting gastric cancer cell proliferation. It induces autophagy leading to apoptosis, mediated through the HDAC1/PTEN/Akt signalling pathway. This finding positions VPA as a potential therapeutic agent for gastric cancer (Sun et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
2-Propyloctanoic acid has been developed as a novel therapeutic agent for Alzheimer’s disease . It is currently undergoing clinical trials for the treatment of patients with stroke and Alzheimer’s disease . The future directions of this compound will likely be influenced by the results of these trials.
properties
IUPAC Name |
2-propyloctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339025 | |
Record name | 2-Propyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31080-41-8 | |
Record name | 2-Propyloctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31080-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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